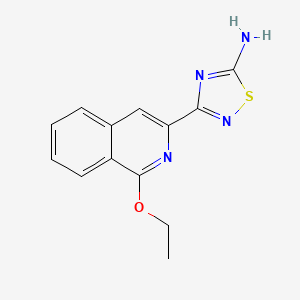
3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound characterized by its unique structure, which includes an ethoxy group attached to an isoquinoline ring, and a thiadiazole ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-haloketones under acidic conditions. The ethoxy group can be introduced through an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help optimize reaction conditions and minimize waste, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Isoquinoline derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents.
Uniqueness: 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the ethoxy group, isoquinoline ring, and thiadiazole ring with an amine group. This combination imparts distinct chemical and biological properties that set it apart from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H12N4OS |
|---|---|
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
3-(1-ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-12-9-6-4-3-5-8(9)7-10(15-12)11-16-13(14)19-17-11/h3-7H,2H2,1H3,(H2,14,16,17) |
Clé InChI |
QRVJOIPFJKWUIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=CC2=CC=CC=C21)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



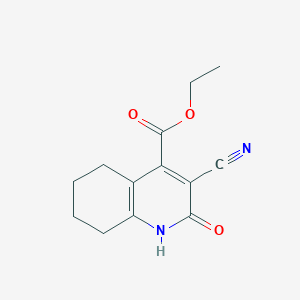
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

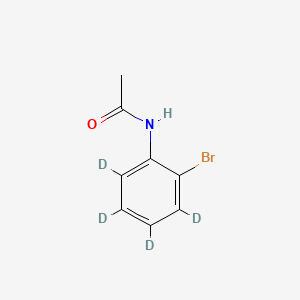

![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)
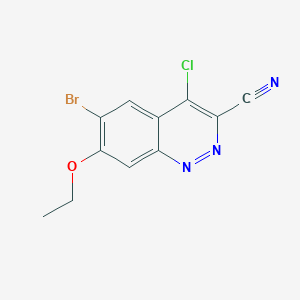
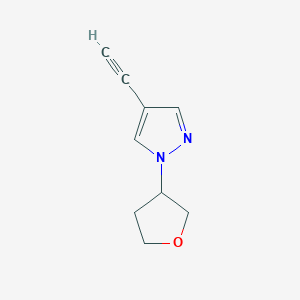
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
